1-(3-Ethoxyoxan-4-yl)ethanamine

Description

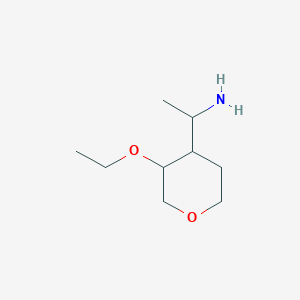

1-(3-Ethoxyoxan-4-yl)ethanamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with an ethoxy group at the 3-position and an ethanamine moiety at the 4-position. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol.

Properties

IUPAC Name |

1-(3-ethoxyoxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-12-9-6-11-5-4-8(9)7(2)10/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAOZTYTSMSXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxyoxan-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyoxan-4-ol with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyoxan-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or other amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-(3-Ethoxyoxan-4-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyoxan-4-yl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(3-Ethoxyoxan-4-yl)ethanamine with key structural analogs, highlighting differences in substituents and physicochemical properties:

<sup>*</sup>logP values estimated using density-functional thermochemistry methods .

Key Observations :

- Lipophilicity : The ethoxy group in this compound increases logP compared to unsubstituted oxane derivatives (e.g., 1-(tetrahydro-2H-pyran-4-yl)ethanamine), enhancing membrane permeability .

- Hydrogen Bonding : The oxane oxygen and ethoxy group contribute to higher hydrogen-bond acceptor capacity compared to isoxazole or benzothiazole analogs .

Insights :

- Enzyme Inhibition : Bulky substituents (e.g., benzothiazole in ) enhance AChE binding, whereas the oxane ring in the target compound may favor different targets due to conformational flexibility .

- Regulatory Status: Unlike 2C-series compounds (), this compound lacks phenyl groups linked to hallucinogenic activity, reducing regulatory concerns .

Structural and Crystallographic Data

- Crystallography : Tools like SHELX and WinGX () have resolved analogs such as copper-Schiff base complexes (), highlighting the importance of molecular geometry in activity .

- Conformational Analysis : The oxane ring in the target compound likely adopts a chair conformation, optimizing steric interactions and hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.